Octinoxate

Beschreibung

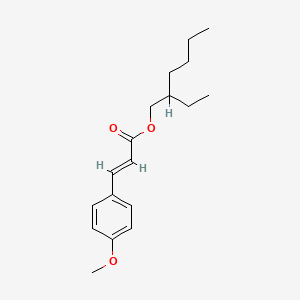

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047205 | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg] | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow liquid, Colorless to light yellow viscous liquid | |

CAS No. |

5466-77-3, 83834-59-7 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parsol MCX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Ecotoxicology of Octinoxate

Aquatic Ecosystem Contamination and Distribution

Octinoxate (B1216657) enters aquatic environments primarily through human use, washing off during swimming or bathing, and via wastewater discharges aethic.comdowntoearth.org.inspinnaker-watches.com.

Detection and Quantification in Freshwater and Marine Environments

This compound has been widely detected in water sources globally, including rivers, lakes, and oceans medicalnewstoday.comnih.gov. Studies have reported its presence in almost all water sources worldwide medicalnewstoday.comnih.gov. Concentrations of this compound tend to be higher in beach areas, encompassing both marine and freshwater environments nih.gov. Several studies have found values exceeding 1,000 ng/L (1 µg/L), particularly at beaches nih.gov. For example, in surface seawater samples collected from Folly Beach, South Carolina, concentrations of this compound ranged from 10 to 2013 ng/L in the summer of 2010 nih.gov. In contrast, concentrations in samples from four lakes in Switzerland during the summer of 2002 ranged from <2 to 7 ng/L nih.gov. A 2022 review noted that while highest measured environmental concentrations of this compound in water are in the range of 1 to 10 µg/L, most measurements are below 1 µg/L upenn.edunih.gov.

Persistence and Bioaccumulation in Aquatic Biota

This compound is considered a lipophilic compound, which makes it susceptible to accumulating in organisms researchgate.netmdpi.com. It can potentially be stored long-term in the body as fat tissue or in lipid-rich tissue due to its fat-soluble nature reefrelief.org. This compound is at risk of bioaccumulating in organisms and biomagnifying through the food web reefrelief.orgreefbites.com. Studies have found this compound in various aquatic and marine species, including fish (such as carp, catfish, eel, white fish, trout, barb, chub, and perch) and mussels reefrelief.org. It has also been detected in dolphins, sea turtle eggs, and migratory bird eggs reefrelief.org. Laboratory studies using rainbow trout have provided evidence for the metabolic biotransformation of this compound in fish nih.gov. While some studies indicate a low to moderate bioaccumulation potential based on laboratory data, currently available field studies often lack comprehensive characterizations of exposure, making it difficult to fully interpret tissue concentrations upenn.edunih.gov.

Transport Mechanisms and Environmental Fate within Hydrospheric Compartments

Once in the aquatic environment, this compound can partition to organic fractions, such as particles and sediments, due to its hydrophobic nature upenn.edumdpi.com. This compound has been detected in freshwater, estuarine, and marine sediments, with elevated concentrations observed near industrial areas nih.gov. The presence of organic UV filters, including this compound, on microplastic particles has also been documented, indicating that these particles can serve as an additional phase onto which this compound can partition nih.gov. Photostability data for UV filters like this compound in dilute aqueous environments is limited nih.gov. This compound is considered readily biodegradable based on studies showing over 60 percent mineralization to CO2 and water in 28 days under specific conditions nih.gov. However, the extent to which similar behavior occurs in diverse aquatic environments remains largely unexplored nih.gov.

Occurrence and Concentrations in Wastewater Treatment Plant Effluents

This compound can enter freshwater environments via wastewater treatment plant (WWTP) effluent researchgate.netnih.gov. Studies have analyzed this compound in municipal wastewater effluent sfei.orgsfei.org. In a study of six large publicly-owned treatment works (POTWs) discharging into San Francisco Bay, this compound concentrations were below detection limits sfei.orgsfei.org. However, monitoring data from other WWTPs and receiving waters confirm that this exposure pathway is relevant for this compound nih.gov. The removal efficiency of this compound at WWTPs depends on factors such as its affinity for adsorption to sewage solids and susceptibility to biodegradation nih.gov. Some studies suggest that this compound is among the organic UV filters most likely to be highly removed from effluent based on properties like log Kow and laboratory testing nih.gov. Despite this, this compound and other chemical UV filters are reported to be extremely difficult to remove using typical wastewater treatment techniques medicalnewstoday.com.

Ecotoxicological Effects on Aquatic Organisms

Concerns about the ecotoxicological effects of this compound in aquatic environments are significant.

Coral Health and Bleaching Phenomena Induced by this compound Exposure

This compound has been linked to detrimental effects on coral health and is considered a possible contributor to coral bleaching medicalnewstoday.comdowntoearth.org.inspinnaker-watches.comnih.govreefbites.comsi.educhasingcoral.comthesustainableinnovation.com. Coral bleaching occurs when corals expel the symbiotic algae (zooxanthellae) living in their tissues, which are vital for their energy production downtoearth.org.inspinnaker-watches.comearthdate.orgacs.org. This expulsion causes the coral to turn white and become more vulnerable to disease and death downtoearth.org.inspinnaker-watches.comacs.org. Studies have shown that this compound can induce coral bleaching reefbites.com. These chemicals can interfere with the corals' ability to photosynthesize and produce energy, leading to stress, bleaching, and ultimately death spinnaker-watches.com. This compound, along with other chemicals, can also allow viruses to thrive in seawater, putting corals at high risk of infection that could lead to bleaching and death chasingcoral.com. Research suggests that sunscreens containing this compound can induce the same bleaching response in coral as elevated water temperatures chasingcoral.com. While some early studies used high concentrations of sunscreen, more recent research continues to build evidence that some sunscreens, including those with this compound, may harm corals si.edu. Studies indicate that even low concentrations of certain sunscreen chemicals can cause corals to bleach within days downtoearth.org.in. This compound has also been shown to disrupt the expression of genes in fish and invertebrates that play a role in hormonal regulation reefbites.com.

Here is a summary of some research findings on this compound concentrations and effects:

| Environment/Organism | Concentration Range (where available) | Observed Effect(s) | Source(s) |

| Surface Water (Beaches, Marine) | 10 - 2013 ng/L | Presence detected | nih.gov |

| Surface Water (Lakes) | <2 - 7 ng/L | Presence detected | nih.gov |

| Water (General Aquatic Systems) | 1 - 10 µg/L (highest measured) | Presence detected, potential for ecotoxicological effects | upenn.edunih.gov |

| Fish | Not specified | Bioaccumulation, potential for biomagnification, disruption of hormonal regulation | nih.govreefrelief.orgreefbites.com |

| Mussels | Not specified | Bioaccumulation | reefrelief.org |

| Coral Reef Environments | >10 parts per billion | Presence detected, linked to coral bleaching | reefrelief.orgreefbites.com |

| Coral (Laboratory Studies) | Various | Bleaching, interference with photosynthesis, stress, potential for mortality | spinnaker-watches.comreefbites.comnoaa.gov |

| Coral Larvae | Not specified | Impaired development (in conjunction with other chemicals) | spinnaker-watches.comloveandaman.com |

| Wastewater Effluent (Switzerland) | <0.01 - 1.0 µg/L | Presence detected | nih.gov |

| Gray Water (Netherlands) | 3.9 - 67.7 µg/L (average 15.5 µg/L) | Presence detected | nih.gov |

Impacts on Algal Photosynthetic Activity and Growth

Studies have investigated the effects of this compound on the photosynthetic activity and growth of algae. Research on the marine microalga Chlorella sp. identified this compound as a potent photo-toxicant, with effects being more pronounced under light exposure researchgate.netnih.gov. Short-term exposure to this compound did not affect photosynthetic electron transport capacity in the dark but significantly reduced the activity of ribulose-1,5-bisphosphate carboxylase/oxygenase, suggesting a direct suppression of the photosynthetic Calvin cycle researchgate.netnih.gov. Under subsequent light exposure, this disruption led to an excess of excitation energy and the excessive generation of reactive oxygen species (ROS) researchgate.netnih.gov. This ROS-mediated disruption further aggravated damage to the microalgae, resulting in increased oxidative stress, impaired growth, and pigment bleaching under natural light conditions researchgate.netnih.gov. This compound can impair the growth and photosynthesis of green algae noaa.gov.

Toxicity to Aquatic Invertebrates and Fish Species (e.g., Daphnia magna, Danio rerio, Oncorhynchus mykiss)

This compound exhibits toxicity to a range of aquatic invertebrates and fish species. Acute toxicity tests with Daphnia magna have been conducted, with some studies reporting EC50 values (the concentration causing a 50% effect) researchgate.netiapchem.org. One study indicated that EHMC (this compound) showed toxic potential with an EC50 of 0.37 mg/L for Daphnia magna scispace.com. Chronic toxicity studies on Daphnia magna have also been performed, with a 21-day EC10 for reproduction reported at 8.4 µg/L nih.gov.

For fish species like Danio rerio (zebrafish), studies have shown that this compound can cause toxic effects. A chronic fish NOEC (No Observed Effect Concentration) of 10 µg/L was derived from a life-cycle exposure of D. rerio, although the LOEC (Lowest Observed Effect Concentration) identified was above the solubility limit nih.gov. Waterborne exposure to this compound has been shown to induce thyroid endocrine disruption in zebrafish larvae researchgate.netscispace.com.

In rainbow trout (Oncorhynchus mykiss), toxic effects of this compound have been observed, including impaired antioxidant defense, changes in white blood cell counts, adverse effects on various metabolic pathways, and histopathological changes, particularly in liver cells, at environmentally relevant concentrations (96.0-395.6 µg/kg) researchgate.net. Bioconcentration factor (BCF) values determined for this compound in rainbow trout suggest a high potential for bioconcentration in aquatic organisms cymitquimica.com.

Here is a table summarizing some toxicity data for this compound on selected aquatic organisms:

| Organism | Endpoint | Concentration (µg/L) | Finding | Source |

| Daphnia magna | 21-d Reproduction EC10 | 8.4 | Reduced reproduction | nih.gov |

| Daphnia magna | Acute Toxicity EC50 | 370 (0.37 mg/L) | Immobilization | scispace.com |

| Danio rerio | Chronic NOEC | 10 | No observed effect in life-cycle exposure | nih.gov |

| Oncorhynchus mykiss | Tissue Conc. | 96.0-395.6 (µg/kg) | Impaired antioxidant defense, histopathology | researchgate.net |

| Oncorhynchus mykiss | 5-day BCF | 174 - 433 | Potential for bioconcentration is high | cymitquimica.com |

Note: Concentrations are in µg/L unless otherwise specified. EC10: 10% Effect Concentration; EC50: 50% Effect Concentration; NOEC: No Observed Effect Concentration; BCF: Bioconcentration Factor.

Larval Development and Reproductive Impairment in Aquatic Fauna

This compound has been linked to impacts on larval development and reproductive impairment in aquatic fauna. Studies have shown that this chemical can disrupt reproductive functions in various marine species, including fish and mollusks typology.com. In fish, this can lead to decreased fertility and reproduction noaa.gov. This compound is suspected of being an endocrine disruptor for aquatic fauna loreal.com. Endocrine disruption by this compound has been reported to potentially disrupt reproduction and thyroid hormone systems researchgate.net. In zebrafish, studies have shown evidence of reproductive harm and impaired development of reproductive organs askhrgreen.org.

Sublethal Endpoints and Behavioral Alterations in Marine Organisms

Beyond direct mortality, this compound can induce sublethal effects and behavioral alterations in marine organisms. These can include oxidative stress and neurological disorders in fish researchgate.net. This compound has been shown to cause behavioral alterations in certain aquatic invertebrates typology.com. In animal studies, this compound has shown hormone-like activity and caused thyroid and behavioral alterations madaracosmetics.com.

Ecological Risk Assessment Frameworks and Methodologies

Ecological risk assessment (ERA) frameworks are utilized to evaluate the potential environmental risks posed by substances like this compound. This involves characterizing both the environmental hazard and the potential exposure levels.

Predicted No-Effect Concentration (PNEC) Derivation and Application for this compound

Predicted No-Effect Concentration (PNEC) is a key component in ERA, representing a concentration below which adverse effects on the environment are not expected to occur. PNECs for this compound are derived from available ecotoxicity data, typically from the most sensitive ecological endpoints across different trophic levels (algae, invertebrates, and fish) nih.gov. The derivation involves applying an application factor (uncertainty factor) to a selected ecotoxicity value to account for variations in sensitivity, exposure length, and data availability nih.gov.

Studies have reported different PNEC values for this compound. A freshwater PNEC of 1 µg/L has been derived based on sensitive chronic toxicity endpoints, such as the chronic fish NOEC from D. rerio life-cycle exposure nih.gov. Other proposed PNECs in the literature include a freshwater PNEC of 400 ng/L and a marine PNEC of 300 ng/L, both based on long-term zebrafish no observable adverse effect concentrations sfei.org.

Environmental Hazard Characterization and Exposure Modeling

Environmental hazard characterization for this compound involves collecting and screening publicly available environmental toxicity data for effects on ecologically relevant endpoints such as mortality, growth, and reproduction from aqueous exposure nih.gov. Studies conducted according to or similar to standardized test guidelines are considered most reliable nih.gov.

Exposure modeling is used to estimate the predicted environmental concentrations (PECs) of this compound in various aquatic environments. Models like iSTREEM, a spatially resolved probabilistic exposure model, are used to calculate PEC distributions representative of conditions across a region nih.govoup.comnih.govresearchgate.net. These models consider factors such as emissions from sources like wastewater treatment plants and in-stream decay nih.gov. PECs can be compared to the derived PNEC to assess the environmental risk nih.govresearchgate.net. Risk is generally considered low if the PEC is less than the PNEC nih.gov. Exposure modeling can also estimate the mass loading of UV filters into water bodies from activities like recreational swimming nih.gov. Concentrations of this compound tend to be higher in beach areas nih.gov.

Cumulative and Mixture Toxicity Assessments with Co-occurring Contaminants

Research indicates that mixture interactions among UV filters and other chemicals present in wastewater or introduced through recreational activities may need consideration in risk assessments. nih.gov For instance, a study found that a combination of perfluorooctane (B1214571) sulfonate (PFOS) and this compound increased the toxicity of this compound in an acute immobilization test on Daphnia magna. nih.gov

Studies on mixtures of UV filters have shown varying results, with some reporting reduced acute toxicity in D. magna for binary mixtures of EHMC and octocrylene (B1203250), while others observed enhanced bioaccumulation of compounds like oxybenzone (B1678072), EHMC, and octocrylene in adult zebrafish when exposed to mixtures compared to individual exposures. researchgate.net These findings suggest that the ecotoxicity of this compound in real aquatic environments might be underestimated when only considering single compounds. researchgate.net

Evaluating cumulative chemical risks often involves grouping chemicals by toxicological endpoint and mode of action. nih.gov Specific questions regarding mixture toxicity can be addressed through laboratory studies using mixtures of predominant compounds based on their toxicological properties and exposure profiles. nih.gov However, there is limited guidance on conducting ecological cumulative risk assessments for chemicals in conjunction with other environmental stressors like temperature. nih.gov

Complex mixture effects are currently challenging to predict accurately and are not typically incorporated into traditional toxicity threshold derivation or risk assessment methods. sfei.org Mixtures of bisphenols and organic UV filters, for example, have exhibited synergistic and antagonistic effects on bioluminescent bacteria and human cells. sfei.org

In Silico and In Vitro Approaches in Ecotoxicity Prediction

In addition to traditional in vivo toxicity testing, in silico and in vitro approaches are increasingly being employed to predict the ecotoxicity of chemicals like this compound. These methods can provide valuable insights into potential toxic effects and mechanisms, as well as aid in the design of less toxic alternatives.

In silico methods, such as ligand-based virtual screening (LBVS) and the use of artificial neural networks (ANN), have been explored for designing this compound analogs with potentially lower toxicity and suitable photoprotective properties. nih.govresearchgate.netabq.org.br One study designed over 200 novel molecules based on the structure of this compound and used LBVS to identify those predicted to be less toxic. nih.govresearchgate.netabq.org.br An ANN-based model was then used to predict the molar absorptivity of these less toxic candidates to find analogs with similar UV absorption properties to this compound. nih.govresearchgate.netabq.org.br This approach successfully identified a promising analog with lower predicted toxicity and comparable photoprotective characteristics. nih.govresearchgate.netabq.org.br

Studies using H295R cells have investigated the endocrine effects of individual UV filters, including this compound, and their mixtures. koreascience.kr Exposure to this compound and other UV filters in these cells resulted in a significant increase in 17β-estradiol levels, suggesting an estrogenic effect. koreascience.kr Binary mixtures of this compound with certain salicylate-based UV filters showed synergistic effects in increasing estrogenicity in these in vitro models, highlighting the importance of assessing mixture toxicity. koreascience.kr

These in silico and in vitro approaches complement traditional ecotoxicological studies by providing rapid screening, mechanistic insights, and tools for designing safer chemicals.

Octinoxate and Human Biological Systems Interaction

Systemic Absorption and Biomonitoring in Human Populations

Systemic absorption of octinoxate (B1216657) following dermal application has been demonstrated in various studies, leading to its detection in biological matrices such as plasma, urine, and breast milk nih.govsafecosmetics.orgewg.org. This absorption indicates that humans are systemically exposed to the compound through the use of products containing it safecosmetics.org.

Dermal Penetration Studies: In Vivo and Ex Vivo Investigations

In vivo and ex vivo studies have investigated the dermal penetration of this compound. Studies using porcine skin, which is often used as a model for human skin, have shown that a portion of the applied this compound dose can penetrate the skin. For instance, one study indicated that approximately 9% of the applied dose penetrated porcine skin with a flux of 27 μg/cm²·h. Accumulation was observed in both the epidermis and dermis, with around 9% accumulating in the epidermis and 2-3% in the dermis after a 6-hour exposure at a dose of 2 mg/cm². After 24 hours, the accumulation in the dermis was found to be higher, ranging from 12-15% of the applied dose, and 2-4% of the dose was found to cross the dermis into circulation tga.gov.au.

Human in vitro and in vivo studies suggest that the permeation of this compound through human skin can be influenced by the formulation, including the lipid lipophilicity and structure of lipids in microemulsions, as well as the type of surfactant used tga.gov.au. An in vitro absorption study using full-thickness pig-ear skin with a sunscreen containing 10% this compound applied at 0.5 mg/cm² showed distribution into the epidermis (4.8 ± 0.7 μg/cm²) and dermis (1.2 ± 0.1 μg/cm²) after 6 hours. After 18 hours, the amounts in the epidermis, dermis, and receptor fluid were 3.4 ± 0.6 μg/cm², 2.1 ± 0.4 μg/cm², and 0.9 ± 0.1 μg/cm², respectively tga.gov.au.

Data from in vitro permeation tests using heat-separated human epidermis correlated with in vivo absorption data, suggesting the utility of such methods for evaluating dermal absorption researchgate.netnih.gov.

Detection and Quantification in Human Plasma, Urine, and Breast Milk

Systemic absorption of this compound in humans has been confirmed by its detection in various biological fluids. Following daily whole-body topical application of a cream formulation containing 10% this compound at a rate of 2 mg/cm², this compound was detected in human plasma and urine tga.gov.autga.gov.au. Maximum plasma concentrations were observed around 3 hours after application, with reported levels of approximately 10 ng/mL in females and 20 ng/mL in males tga.gov.autga.gov.au. This compound was also detected in urine at concentrations of 5 ng/mL in females and 8 ng/mL in males tga.gov.au. Detection in human plasma has been reported as early as 2 hours following application after a 4-day exposure period tga.gov.au.

This compound has also been detected in human breast milk samples, indicating systemic exposure and potential transfer to infants nih.govsafecosmetics.org. The presence of sunscreen ingredients, including this compound, in breast milk has been reported, with a correlation noted between maternal use of products containing these chemicals and their concentrations in milk nih.gov.

Pharmacokinetic Profiles and Absorption Kinetics

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of compounds within the body europeanreview.org. Following topical application, this compound can be systemically absorbed nih.govdrugbank.com. Studies have assessed the pharmacokinetic profiles of this compound after dermal application under maximal-use conditions. In one study involving the application of different sunscreen formulations, maximum plasma concentrations of this compound were reported. For a nonaerosol spray, the maximum plasma concentration was 7.9 ng/mL (with a coefficient of variation of 86.5%), and for a pump spray, it was 5.2 ng/mL (with a coefficient of variation of 68.2%) nih.gov. Another study reported a range of plasma concentrations under maximal use between 2.6 and 30.6 ng/mL with a coefficient of variation of 87% tandfonline.com.

While specific detailed pharmacokinetic parameters like half-life (T1/2), volume of distribution (V/F), and clearance (CL/F) for this compound from these human studies are not consistently highlighted with specific numerical values across all search results in the context of detailed pharmacokinetic profiles, the detection in plasma and urine confirms systemic absorption and the presence of a pharmacokinetic profile tga.gov.autga.gov.aunih.govtandfonline.com. One source provides pharmacokinetic parameter estimates from a simulation study, listing a T1/2 of 1.45 hours, V/F of 21,250 L, and CL/F of 10,150 L/hour for this compound nih.gov.

The absorption kinetics of this compound after dermal application can be influenced by the formulation, as suggested by the varying plasma concentrations observed with different product types nih.gov.

Endocrine System Modulation and Hormonal Effects

This compound has been identified as a potential endocrine disruptor, capable of interacting with and modulating hormonal systems safecosmetics.orgfrontiersin.orgnih.govmdpi.com. Studies, both in vitro and in vivo, have investigated its effects on estrogenic, antiandrogenic, and thyroid hormone activities tga.gov.aunih.govnih.govresearchgate.netatamankimya.comnih.govmdpi.comnih.govmedchemexpress.commedchemexpress.comnih.gov.

Estrogenic and Antiandrogenic Activities of this compound: Receptor Binding and Signaling Pathways

Research indicates that this compound can exhibit both estrogenic and antiandrogenic activities atamankimya.comsafecosmetics.orgmedchemexpress.commedchemexpress.com. In vitro studies have reported estrogenic activity for this compound nih.gov. This compound has been shown to increase cell proliferation in cell lines responsive to estrogen exposure safecosmetics.org. Its estrogenic activity has also been confirmed in vivo in fish, leading to significant vitellogenin induction hormones.gr.

Regarding antiandrogenic activity, this compound has demonstrated this effect in both in vitro and in vivo studies medchemexpress.commedchemexpress.com. Some evidence suggests that this compound can interfere with normal androgen signaling ewg.org. While one review indicated no reported effect of systemic absorption of this compound on reproductive hormone levels in humans, other sources highlight its potential antiandrogenic effects based on in vitro and in vivo animal studies nih.govmedchemexpress.commedchemexpress.com. This compound has been reported to show anti-androgenic activity in hAR assays hormones.gr.

The modulation of these hormonal pathways can involve interaction with hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR), and subsequent effects on downstream signaling pathways frontiersin.orgnih.gov.

Thyroid Hormone Regulation and Potential for Disruption: In Vivo and In Vitro Studies

This compound has been investigated for its potential to disrupt thyroid hormone regulation tga.gov.aunih.govnih.govresearchgate.netatamankimya.comnih.govmdpi.comnih.govmedchemexpress.com. Studies have found thyroid-disrupting effects of this compound in both in vitro and in vivo models frontiersin.orgresearchgate.netnih.govresearchgate.net.

In vivo experiments in rainbow trout exposed to this compound revealed a significant increase in thyroxine (T4) hormone levels in plasma at the highest tested dose (395.6 μg/kg) researchgate.netnih.gov. Analysis of selected tissues (liver and cranial kidney) in these fish showed downregulation of deiodinase 2 (deio2) mRNA expression at the highest dose and downregulation of paired box 8 (pax8) mRNA in the cranial kidney at medium (96 μg/kg) and high doses researchgate.netnih.gov. Deiodinases are enzymes crucial for thyroid hormone metabolism and regulation, while Pax8 is involved in thyroid gland development and function.

In vitro studies have also explored the effects of this compound on thyroid hormone receptors and related mechanisms. This compound has been described as a thyroid hormone receptor agonist in HepG2 cells medchemexpress.com. However, in vitro analysis in one study indicated that this compound did not elicit (anti-)thyroid activity via thyroid hormone receptor beta (thrβ) and did not behave as a transthyretin ligand researchgate.netnih.gov. Transthyretin is a protein involved in thyroid hormone transport.

Exposure to this compound during the postnatal period has been shown to induce thyroid dysregulation in mice frontiersin.org. This compound has been reported to reduce thyroid hormone levels in blood serum safecosmetics.org. While the evidence suggests a potential for this compound to act as a thyroid hormone disruptor, further research is considered necessary to fully understand the underlying regulatory mechanisms researchgate.netnih.gov.

Here is an interactive data table summarizing some of the quantitative findings mentioned:

| Study Type | Model/Matrix | Finding | Value | Citation |

| In Vivo Dermal | Porcine Skin | Dermal Penetration (6h, 2 mg/cm²) | ~9% of applied dose | tga.gov.au |

| In Vivo Dermal | Porcine Skin | Accumulation in Epidermis (6h, 2 mg/cm²) | ~9% of applied dose | tga.gov.au |

| In Vivo Dermal | Porcine Skin | Accumulation in Dermis (6h, 2 mg/cm²) | ~2-3% of applied dose | tga.gov.au |

| In Vivo Dermal | Porcine Skin | Accumulation in Dermis (24h) | ~12-15% of applied dose | tga.gov.au |

| In Vivo Dermal | Porcine Skin | Amount crossing Dermis into Circulation (24h) | 2-4% of applied dose | tga.gov.au |

| In Vitro Dermal | Pig-ear Skin (6h) | Distribution to Epidermis (0.5 mg/cm²) | 4.8 ± 0.7 μg/cm² | tga.gov.au |

| In Vitro Dermal | Pig-ear Skin (6h) | Distribution to Dermis (0.5 mg/cm²) | 1.2 ± 0.1 μg/cm² | tga.gov.au |

| In Vitro Dermal | Pig-ear Skin (18h) | Distribution to Epidermis (0.5 mg/cm²) | 3.4 ± 0.6 μg/cm² | tga.gov.au |

| In Vitro Dermal | Pig-ear Skin (18h) | Distribution to Dermis (0.5 mg/cm²) | 2.1 ± 0.4 μg/cm² | tga.gov.au |

| In Vitro Dermal | Pig-ear Skin (18h) | Distribution to Receptor Fluid (0.5 mg/cm²) | 0.9 ± 0.1 μg/cm² | tga.gov.au |

| In Vivo Human | Plasma (Females) | Cmax after daily whole-body application (10% cream, 2 mg/cm²) | ~10 ng/mL (at ~3h) | tga.gov.autga.gov.au |

| In Vivo Human | Plasma (Males) | Cmax after daily whole-body application (10% cream, 2 mg/cm²) | ~20 ng/mL (at ~3h) | tga.gov.autga.gov.au |

| In Vivo Human | Urine (Females) | Concentration after daily whole-body application (10% cream, 2 mg/cm²) | 5 ng/mL | tga.gov.au |

| In Vivo Human | Urine (Males) | Concentration after daily whole-body application (10% cream, 2 mg/cm²) | 8 ng/mL | tga.gov.au |

| In Vivo Human | Plasma (Nonaerosol Spray) | Maximum Plasma Concentration (Maximal Use) | 7.9 ng/mL (CV 86.5%) | nih.gov |

| In Vivo Human | Plasma (Pump Spray) | Maximum Plasma Concentration (Maximal Use) | 5.2 ng/mL (CV 68.2%) | nih.gov |

| In Vivo Rainbow Trout | Plasma (Thyroxine) | Increase at highest dose (395.6 μg/kg) | Significant Increase | researchgate.netnih.gov |

This compound, also known as Octyl Methoxycinnamate (OMC) or Ethylhexyl Methoxycinnamate (EHMC), is an organic compound widely used as a UV-B filter in sunscreens and other cosmetic products wikipedia.orgatamankimya.comatamankimya.com. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol wikipedia.orgatamankimya.com. This compound is a clear, oil-soluble liquid that absorbs UV-B rays in the range of 280-320 nm, with peak protection at 310 nm atamankimya.com. While its primary function is photoprotection, research has explored its interactions with human biological systems, particularly concerning endocrine and developmental effects ewg.orgsafecosmetics.org.

This compound can be absorbed through the skin and has been detected in human urine, blood, and breast milk, indicating systemic exposure safecosmetics.orgtga.gov.au. Studies suggest that this compound may interact with the endocrine system, potentially disrupting hormone function ewg.orgsafecosmetics.orgwomenshealthnetwork.com.

Impacts on Reproductive Hormone Profiles (e.g., Estradiol (B170435), Progesterone (B1679170), Testosterone)

Research indicates that this compound may influence reproductive hormone levels. Some evidence suggests it can block normal androgen and progesterone signaling, leading to reduced levels of testosterone (B1683101) and progesterone in rats ewg.org. This compound exposure has also been associated with significantly lowered estradiol and progesterone levels in female offspring in animal studies, which is linked to infertility and miscarriages safecosmetics.org. In humans, some studies have shown minor but statistically significant effects of this compound exposure on testosterone and estradiol levels nih.gov. However, a systematic review from 2020 concluded that current evidence is insufficient to support a causal relationship between elevated systemic levels of this compound and adverse effects on female reproductive hormone levels nih.gov.

Metabolic Pathway Alterations and Related Systemic Responses

Animal studies have reported that this compound affects the metabolic system ewg.org. While the precise mechanisms and systemic responses in humans require further investigation, alterations in metabolic pathways can have wide-ranging effects on physiological processes thno.orgd-nb.info. Some research suggests this compound can disrupt thyroid function, and thyroid hormones are critical for metabolic functions safecosmetics.org. Studies in rats exposed to this compound showed a decrease in thyroxine (T4) levels nih.gov.

Reproductive and Developmental Toxicology of this compound

Numerous studies have investigated the potential reproductive and developmental toxicity of this compound, with findings primarily from animal models.

Effects on Fetal Development and Outcomes of In Utero Exposure

Studies have reported that this compound exhibits antiandrogenic activity, which is linked to harmful effects on reproductive organ development in male and female fetuses exposed in utero safecosmetics.org. Animal studies have indicated that in utero exposure to this compound might increase the risk of behavioral and reproductive issues in offspring millionmarker.com. A study in rats found that exposure to high doses of this compound during gestation and lactation led to decreased lactation weight gain and organ weights in offspring tga.gov.au. However, a modified one-generation study in rats found no evidence of specific fetal malformations associated with this compound exposure, although a higher combined fetal incidence of lumbar 1 rudimentary rib variants was observed at the highest dose nih.gov.

Impact on Gamete Production and Fertility Parameters

In male animal studies, this compound exposure has been linked to a reduction in sperm count at all dose levels tested safecosmetics.org. Chemical sunscreens containing this compound have been shown to impact sperm quality in animal studies millionmarker.com. Despite these findings in animals, a 2019 systematic review of human studies found insufficient evidence to support an adverse effect of increased systemic this compound on male and female fertility researchgate.net.

Transgenerational Effects and Offspring Developmental Trajectories

Some research suggests that effects on reproductive systems observed in female offspring due to this compound exposure can be passed onto their offspring safecosmetics.org. Endocrine-disrupting chemicals (EDCs) like this compound can potentially have transgenerational effects, where harm to one generation can be passed to offspring through heritable changes ucdavis.edu. However, the transgenerational effects of specific compounds like this compound on offspring developmental trajectories require further detailed examination frontiersin.org.

Pubertal Timing and Sexual Maturation Processes

Exposure to this compound has been linked to effects on pubertal timing. A study of Chinese elementary and high school children found that exposure to this compound in boys, measured by urinary concentrations, was linked to delayed onset of puberty ewg.org. In a modified one-generation study in rats, delayed sexual maturation, specifically vaginal opening and balanopreputial separation, was observed in offspring exposed to the highest dose of this compound nih.gov. Pubertal timing and sexual maturation are complex processes influenced by various factors, including hormonal signals researchgate.netcelebrationdayforgirls.comnih.gov.

Summary of Research Findings on this compound's Impact

| Area of Impact | Research Findings | Source Types |

| Reproductive Hormone Profiles | Potential to block androgen and progesterone signaling (rats); lowered estradiol and progesterone in female offspring (animals); minor effects on testosterone and estradiol (humans, some studies). ewg.orgsafecosmetics.orgnih.gov | Animal, Human |

| Metabolic Pathway Alterations | Affects metabolic system (animals); potential to disrupt thyroid function (general); decreased thyroxine (rats). ewg.orgsafecosmetics.orgnih.gov | Animal, General |

| Fetal Development | Linked to harmful reproductive organ development (in utero, animals); potential increased risk of behavioral/reproductive issues (in utero, animals); decreased offspring weight/organ size (rats); no specific fetal malformations but some skeletal variants (rats). safecosmetics.orgtga.gov.aumillionmarker.comnih.gov | Animal |

| Gamete Production & Fertility | Reduction in sperm count/quality (male animals); insufficient human evidence for adverse fertility effects. safecosmetics.orgmillionmarker.comresearchgate.net | Animal, Human |

| Transgenerational Effects | Potential for effects to be passed to subsequent generations (animals); EDCs can have transgenerational effects. safecosmetics.orgucdavis.edu | Animal, General |

| Pubertal Timing & Maturation | Linked to delayed puberty onset (human boys, one study); delayed sexual maturation (rats). ewg.orgnih.gov | Human, Animal |

Genotoxicity and Cellular Integrity

Investigations into the biological impact of this compound have included assessments of its potential to induce genetic damage and affect cellular integrity.

DNA Damage and Mutagenic Potential

Studies have explored the potential of this compound to cause DNA damage and its mutagenic capabilities. Some laboratory studies using chemical filters, including this compound, have indicated evidence of DNA damage, particularly when exposed to UV radiation. droracle.ai This suggests that UV light might facilitate the transformation of these compounds into more reactive species that can interact with DNA. droracle.ai However, the practical significance of this genotoxicity in humans under typical sunscreen usage conditions remains an area requiring further clarification. droracle.ai

Immunological and Neurological System Perturbations

The potential for this compound to affect immunological and neurological systems has also been an area of scientific inquiry.

Neurotransmitter Modulation and Neuronal Activity

The interaction of this compound with neurological systems, specifically regarding neurotransmitter modulation and neuronal activity, has been explored in some contexts. Neurotransmitters play essential roles in the development and function of the nervous system, modulating neuronal excitability and release. cuni.cznih.gov While the provided search results mention the use of capillary electrophoresis to monitor in vivo activity of substances like benzophenone-3 and this compound in the context of neurotransmitter dynamics datapdf.com, detailed findings on how this compound specifically modulates neurotransmitters or directly impacts neuronal activity in humans are not extensively elaborated within these results. Research in other organisms has shown that various neuromodulators can influence neuronal activity and synaptic plasticity by acting at multiple sites. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Signaling and Enzyme Inhibition (e.g., CYP1A1, CYP1B1)

This compound has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inhibit certain enzymes. This compound can indirectly modulate AhR signaling by inhibiting the enzyme function of CYP1A1 and CYP1B1. nih.govnih.govresearchgate.net Studies using a luciferase reporter cell line observed that this compound potentiated the ability of a known AhR ligand, 6-formylindolo[3,2-b]carbazole (FICZ), to activate the AhR. nih.govnih.govresearchgate.net Co-treatment of keratinocytes with this compound and FICZ led to increased levels of CYP1A1 and CYP1B1 mRNA transcripts in an AhR-dependent manner. nih.govnih.govresearchgate.net Mechanistic studies revealed that this compound acts as an inhibitor of CYP1A1 and CYP1B1, with reported IC50 values of approximately 1 µM and 586 nM, respectively. nih.govnih.govresearchgate.net This inhibition may have downstream consequences for the metabolism of various compounds and potentially affect skin integrity. nih.govnih.govresearchgate.net In vivo topical application of this compound and FICZ also elevated CYP1A1 and CYP1B1 mRNA levels in mouse skin. nih.govnih.govresearchgate.net

Table: this compound Interaction with AhR and CYP Enzymes

| Interaction Type | Target | Effect | IC50 (if applicable) | Reference |

| Modulation of Signaling | AhR | Potentiation (indirect) | N/A | nih.govnih.govresearchgate.net |

| Enzyme Inhibition | CYP1A1 | Inhibition | ~1 µM | nih.govnih.govresearchgate.net |

| Enzyme Inhibition | CYP1B1 | Inhibition | ~586 nM | nih.govnih.govresearchgate.net |

| Gene Expression (mRNA) | CYP1A1 | Increased | N/A | nih.govnih.govresearchgate.net |

| Gene Expression (mRNA) | CYP1B1 | Increased | N/A | nih.govnih.govresearchgate.net |

Immunomodulatory Effects and Inflammatory Responses

Research suggests that sunscreens, including those containing this compound, may influence the skin's inflammatory response. A study examining the effects of chemical sunscreens indicated that they might prevent redness partly through UV absorption and partly by inhibiting the skin's inflammatory response annmariegianni.com. This suggests a potential immunomodulatory effect, although the precise mechanisms warrant further investigation.

Furthermore, a study exploring the interaction of this compound with the aryl hydrocarbon receptor (AhR) in keratinocytes revealed that this compound can indirectly modulate AhR signaling. nih.gov. This modulation occurs via the inhibition of CYP1A1 and CYP1B1 enzyme function nih.gov. The AhR is a ligand-activated transcription factor that plays a role in various biological processes, including immune responses and skin barrier function nih.gov. The inhibition of these enzymes by this compound could have downstream consequences for the metabolism of various compounds and potentially impact skin integrity nih.gov. In vitro studies using keratinocytes demonstrated that co-treatment with this compound and the AhR ligand 6-formylindolo[3,2-b]carbazole (FICZ) led to increased levels of CYP1A1 and CYP1B1 mRNA transcripts in an AhR-dependent manner nih.gov. Mechanistic studies determined that this compound acts as an inhibitor of CYP1A1 and CYP1B1, with half-maximal inhibitory concentration (IC50) values of approximately 1 µM and 586 nM, respectively nih.gov. Topical application of this compound and FICZ on mouse skin in vivo also resulted in elevated CYP1A1 and CYP1B1 mRNA levels nih.gov.

Dermal Responses and Sensitization Potential

This compound has been associated with dermal responses, including the potential for sensitization in some individuals.

Allergic Contact Dermatitis and Photo-Contact Dermatitis

This compound is recognized as a potential allergen that can lead to allergic contact dermatitis in sensitive individuals medicalnewstoday.comaustinallergist.comdermskinhealth.com. This type of reaction manifests as an itchy, inflamed rash in the area of skin that has come into contact with the substance medicalnewstoday.com. While this compound is considered to have a lower allergy risk compared to some other UV filters like oxybenzone (B1678072), it can still cause skin irritation, presenting with symptoms such as redness, itching, and a bumpy rash allergyinatlanta.com.

In addition to direct contact dermatitis, this compound has also been implicated in photo-contact dermatitis medicalnewstoday.comallergybestbuys.co.uk. Photo-contact dermatitis is an allergic reaction triggered by a substance on the skin that is activated by exposure to UV light allergybestbuys.co.uknortherncarealliance.nhs.uk. This reaction typically appears in sun-exposed areas allergybestbuys.co.uk. This compound, along with other chemical UV filters such as oxybenzone and avobenzone (B1665848), is among the substances that can cause photo-contact dermatitis austinallergist.comallergybestbuys.co.uk.

Research findings regarding this compound's role in contact dermatitis include case reports linking the chemical to allergic contact dermatitis ewg.org. The cinnamic acid component of this compound is considered potentially allergenic for some individuals paulaschoice.co.uk. However, this compound is generally not considered irritating or photosensitizing to the broader population paulaschoice.co.uk. The risk of an allergic response may be minimized by formulating this compound in the oil phase of a sunscreen, along with other stabilization techniques like encapsulation paulaschoice.co.uk.

Skin Barrier Function and Permeation Enhancement

Small amounts of this compound have been shown to penetrate the skin barrier medicalnewstoday.com. While its ability to permeate appears limited based on current evidence, it can be systemically absorbed after topical application medicalnewstoday.comdrugbank.com. Studies have detected this compound in deeper layers of the stratum corneum, as well as in urine, plasma, and breast milk drugbank.com. A study involving topical application of a sunscreen formulation containing 10% ethylhexyl methoxycinnamate (this compound) on volunteers demonstrated that the molecule could penetrate the skin barrier and reach the bloodstream typology.com. Plasma concentrations of up to 20 ng/mL in men and 10 ng/mL in women were measured several hours after application typology.com. This compound was also found in urine, indicating systemic absorption and elimination typology.com.

This compound's lipophilic nature allows it to be easily incorporated into the oily phases of cosmetic emulsions typology.com. While primarily known for its UV absorption, some research suggests that certain sunscreen ingredients, including this compound, might potentially act as topical penetration enhancers for other substances ewg.org. However, detailed research specifically on this compound's significant role in enhancing the permeation of other compounds through the skin barrier is limited within the scope of the provided search results.

Studies evaluating dermal absorption of UV filters, including this compound, have shown that it can be absorbed through the skin following a single application nih.gov. In vitro permeation studies using human epidermis have indicated that this compound permeates the skin nih.gov. The rank order of in vitro and in vivo skin retention of this compound has also been found to be comparable nih.gov.

The interaction of this compound with CYP1A1 and CYP1B1 enzymes in keratinocytes, as mentioned in Section 2.5.3, could potentially have consequences for skin integrity nih.gov. Activation of the AhR, which is indirectly modulated by this compound, has been strongly suggested to negatively impact skin barrier function in animal models nih.gov.

Here is a summary of some research findings related to this compound's interaction with human biological systems:

| Research Area | Key Findings | Source(s) |

| Immunomodulatory/Inflammatory | May inhibit skin's inflammatory response, contributing to redness reduction. annmariegianni.com Indirectly modulates AhR signaling by inhibiting CYP1A1 and CYP1B1 in keratinocytes. nih.gov | annmariegianni.comnih.gov |

| Allergic Contact Dermatitis | Can cause allergic contact dermatitis in sensitive individuals. medicalnewstoday.comaustinallergist.comdermskinhealth.com Associated with itchy, inflamed rash. medicalnewstoday.com Cinnamic acid component is potentially allergenic. paulaschoice.co.uk | medicalnewstoday.comaustinallergist.comdermskinhealth.compaulaschoice.co.uk |

| Photo-Contact Dermatitis | Can cause photo-contact dermatitis when activated by UV light. medicalnewstoday.comallergybestbuys.co.uk Appears in sun-exposed areas. allergybestbuys.co.uk | medicalnewstoday.comallergybestbuys.co.uk |

| Skin Permeation and Absorption | Can penetrate the skin barrier in small amounts. medicalnewstoday.com Systemically absorbed after topical application, detected in plasma and urine. typology.comdrugbank.com Permeates human epidermis in vitro. nih.gov | typology.commedicalnewstoday.comdrugbank.comnih.gov |

| Interaction with Skin Barrier Function | Indirect modulation of AhR signaling, which may impact skin integrity and barrier function. nih.gov | nih.gov |

Photochemical and Biotransformation Pathways of Octinoxate

Photodegradation Mechanisms and Product Formation

The absorption of UV radiation by octinoxate (B1216657) can initiate a series of chemical reactions, leading to its degradation and the formation of various photoproducts. These processes can alter the compound's effectiveness as a UV filter and introduce new chemical entities into the environment.

Upon exposure to UV light, the primary and most recognized photodegradation mechanism for this compound is photoisomerization. researchgate.netresearchgate.netresearchgate.net The most stable form of this compound is the trans (E) isomer, which is the effective form used in sunscreens due to its high molar absorption coefficient in the UV-B range. researchgate.netunibo.it However, UV radiation can induce the conversion of the trans-octinoxate to its cis (Z) isomer. researchgate.netresearchgate.net This cis form has a lower absorption capacity, thereby reducing the sunscreen's efficacy in providing photoprotection. researchgate.net This reversible isomerization process can reach a photostationary state where the ratio of trans to cis isomers is dependent on the solvent. researchgate.net

In addition to isomerization, this compound can undergo cyclodimerization, a process involving the [2+2] cycloaddition of two this compound molecules. This reaction leads to the formation of cyclobutane (B1203170) derivatives. Two major stable cyclodimers have been identified as significant photoproducts:

An α-truxillate , which results from a head-to-tail dimerization. researchgate.net

A δ-truxinate , formed through a head-to-head dimerization. researchgate.net

The formation of these cycloadducts represents an irreversible degradation pathway that contributes to the loss of UV-filtering capacity. unibo.it

The photolysis of this compound can lead to the generation of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive chemical species containing oxygen, such as singlet oxygen and free radicals. researchgate.netnih.gov The formation of ROS is a concern as they can induce oxidative stress and damage to biological systems. nih.gov Studies have shown that upon UV irradiation, this compound can produce free radicals that persist even after the exposure has ended. researchgate.netnih.gov The generation of ROS can be enhanced when this compound is in the presence of other substances, such as the UV filter avobenzone (B1665848) or nanoparticles like titanium dioxide (nano-TiO2). researchgate.netresearchgate.net For instance, the co-presence of this compound and avobenzone in a formulation can induce ROS production and the complete photodegradation of both UV filters after several hours of UV exposure. researchgate.net

Research has focused on identifying the various byproducts formed during the photodegradation of this compound. Beyond the cis-isomer and cyclodimers, other smaller molecules have been characterized. One notable photoproduct is 4-methoxybenzaldehyde (B44291) . researchgate.net This compound is formed from the breakdown of the this compound molecule. While the outline mentions benzophenone (B1666685) derivatives, current research primarily identifies photoproducts like 4-methoxybenzaldehyde and cyclodimers directly from this compound photolysis. researchgate.net The interaction between this compound and another common UV filter, avobenzone (which is a dibenzoylmethane (B1670423) derivative, not a benzophenone), is known to cause significant photolysis of both compounds, but this does not necessarily mean benzophenone derivatives are formed from this compound itself. researchgate.netnih.gov

Table 1: Identified Photodegradation Products of this compound

| Product Category | Specific Compound(s) | Formation Pathway |

|---|---|---|

| Isomer | cis-(Z)-Octinoxate | Photoisomerization |

| Cyclodimers | α-truxillate, δ-truxinate | [2+2] Cycloaddition |

The rate and extent of this compound's photodegradation are significantly influenced by various environmental factors.

UV Intensity: Higher intensity of UV radiation generally leads to faster degradation rates, as more energy is available to initiate photochemical reactions.

Solvent/Medium: The photodegradation pathway can be solvent-dependent. For instance, trans-cis isomerization is the prevailing mechanism in both protic solvents (like methanol (B129727) and water) and apolar media (like cyclohexane) when other sunscreen agents are absent. researchgate.netresearchgate.net

pH: The pH of the aqueous environment can affect the degradation kinetics. Studies on related compounds have shown that pH can be an influential variable in the presence of dissolved organic matter. researchgate.net

Dissolved Organic Matter (DOM): DOM in natural waters can act as a photosensitizer, potentially accelerating the photodegradation of this compound. Conversely, it can also act as a light screen, reducing the amount of UV radiation reaching the this compound molecules and thus slowing degradation. The specific role of DOM depends on its composition and concentration. researchgate.net

Environmental Degradation and Persistence

Once released into the environment, typically through wastewater effluent and recreational activities, the persistence of this compound is determined by its susceptibility to various degradation processes.

This compound is considered to be persistent in water and has low degradability in soil. researchgate.net Biotransformation is believed to be a primary breakdown mechanism for UV filters in aquatic sediments, where microbial activity is high. researchgate.net However, reports on the biodegradation of organic UV filters in aquatic environments remain limited. researchgate.net

Interaction with Wastewater Treatment Processes (e.g., Ozonation Efficacy)

This compound's presence in wastewater poses a challenge for conventional treatment technologies due to its low water solubility and high lipophilicity. researchgate.net Ozonation, an advanced oxidation process (AOP), has been investigated as a method to degrade organic pollutants like this compound in wastewater. mdpi.comijfmr.com This process involves the generation of highly reactive oxygen species, primarily ozone (O₃) and hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances. mdpi.compatsnap.com

The efficacy of ozonation in degrading this compound is significant. Research has identified a specific second-order rate constant for the reaction between this compound and ozone to be 5.25 × 10⁴ M⁻¹s⁻¹. researchgate.net This relatively high rate constant indicates that this compound undergoes substantial transformation (a reduction of two orders of magnitude or greater) under typical ozone exposure levels used in disinfection processes. researchgate.net The primary mechanism of this reaction is the attack of ozone on the olefinic group within the this compound molecule. researchgate.net

While ozonation is effective at transforming the parent this compound compound, the formation of transformation products is a key consideration. For this compound, ozonation can lead to the formation of byproducts. While specific transformation products for this compound are not extensively detailed in the provided search results, the ozonation of other UV filters like octocrylene (B1203250) and oxybenzone (B1678072), which share structural similarities, has been shown to conserve the benzophenone structure, suggesting that transformation products may retain some level of toxicity. researchgate.net It is important to note that ozonation byproducts in drinking water treatment are a general concern. researchgate.net

| UV Filter | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| This compound (OMC) | 5.25 × 10⁴ |

| Octocrylene (OC) | 1.58 |

| Oxybenzone (OXY) - neutral | 3.80 × 10² |

| Oxybenzone (OXY) - anion | 1.51 × 10⁶ |

Strategies for Enhancing this compound Photostability in Formulations

This compound is known to undergo photodegradation upon exposure to UV radiation, which reduces its efficacy as a UVB filter. researchgate.net A primary photodegradation pathway is the photoisomerization from the E-isomer to the Z-isomer, with the E-isomer possessing a higher molar absorption coefficient. unibo.it To counteract this instability, various strategies are employed in sunscreen formulations.

Encapsulation Technologies and Inclusion Complexes (e.g., Cyclodextrin)

Encapsulation is a prominent strategy to enhance the photostability of UV filters like this compound. acs.orghappi.com This technique involves entrapping the active ingredient within a protective shell, which can shield it from environmental factors like UV radiation and prevent interactions with other formulation components. happi.com

Cyclodextrins (CDs), which are cyclic oligosaccharides, are frequently used for this purpose. acs.orgnih.gov They possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic molecules such as this compound. scispace.comencyclopedia.pub By encapsulating this compound within the cyclodextrin (B1172386) cavity, its exposure to UV light is minimized, thereby reducing photodegradation. unibo.itresearchgate.net